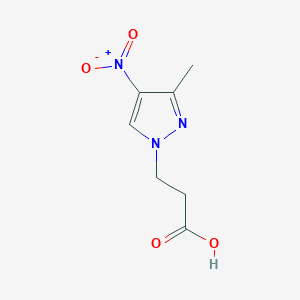
3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid” is a heterocyclic compound . It is part of a class of compounds known as pyrazoles, which are characterized by a five-membered ring structure containing three carbon atoms and two nitrogen atoms . The specific compound has additional functional groups, including a methyl group and a nitro group attached to the pyrazole ring, and a propanoic acid group attached to one of the carbon atoms of the ring .
Synthesis Analysis
The synthesis of pyrazole compounds, including “3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid”, can involve several methods. One common method is the condensation of hydrazines with 1,3-diketones . Another method involves the reaction of nitrile derivatives with hydrazine . The specific synthesis route for this compound is not provided in the available literature.Molecular Structure Analysis
The molecular structure of “3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid” includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . Attached to this ring are a methyl group, a nitro group, and a propanoic acid group .Scientific Research Applications
Antimicrobial Activity
Imidazole derivatives, including 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid, have shown promising antimicrobial properties. Researchers have synthesized and evaluated compounds containing imidazole rings for their antibacterial, antifungal, and antiviral activities . Further studies could explore its efficacy against specific pathogens.
Future Directions
The future directions for research on “3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid” and similar compounds could include further exploration of their synthesis methods, investigation of their chemical reactivity, and evaluation of their potential biological activities. Given the wide range of activities exhibited by pyrazole compounds, they may have potential applications in the development of new drugs .
properties
IUPAC Name |
3-(3-methyl-4-nitropyrazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-5-6(10(13)14)4-9(8-5)3-2-7(11)12/h4H,2-3H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLXANRZXYDRFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1[N+](=O)[O-])CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2387512.png)

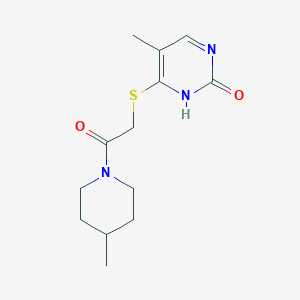
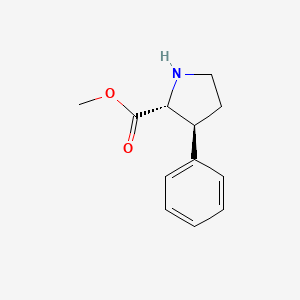
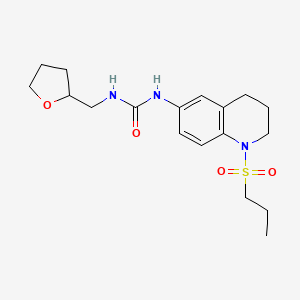
![2-[Benzyl(methyl)amino]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B2387517.png)
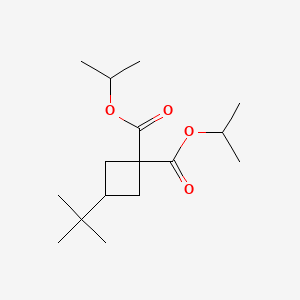

![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide](/img/structure/B2387526.png)
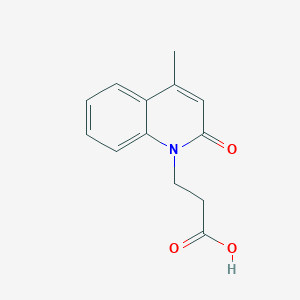

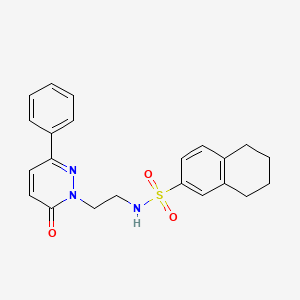
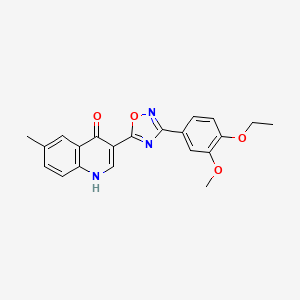
![1-[(2-Fluoro-4-methylphenyl)sulfonyl]propan-2-one](/img/structure/B2387535.png)